molecular formula C16H17NO2 B291820 N-(2-Ethoxyphenyl)-2-methylbenzamide

N-(2-Ethoxyphenyl)-2-methylbenzamide

Cat. No.: B291820
M. Wt: 255.31 g/mol
InChI Key: ZPDXUHNZPDAKDZ-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group attached to a 2-ethoxyaniline moiety. Its molecular structure combines an electron-donating ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring with a methyl substituent on the benzamide backbone.

Purification typically employs column chromatography and spectroscopic validation (¹H/¹³C NMR, IR, GC-MS) .

Its primary utility lies in facilitating regioselective C–H activation in catalytic transformations, though its directing efficacy may differ from stronger chelating groups like anthraquinone-based systems .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-methylbenzamide

InChI

InChI=1S/C16H17NO2/c1-3-19-15-11-7-6-10-14(15)17-16(18)13-9-5-4-8-12(13)2/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

ZPDXUHNZPDAKDZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key benzamide derivatives and their comparative attributes:

Compound Name Substituents/Features Directing Group Type Synthesis Yield Key Applications Reference ID
N-(2-Ethoxyphenyl)-2-methylbenzamide 2-ethoxy (phenyl), 2-methyl (benzamide) N,O-bidentate* ~90% (inferred) C–H activation (proposed) -
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide Anthraquinone backbone, 2-methylbenzamide N,O-bidentate 94% Ru-catalyzed C–H arylation
N-(2-Nitrophenyl)-4-bromo-benzamide 2-nitro, 4-bromo Monodentate (N-only) Not reported Structural studies, crystallography
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxyalkyl, 3-methylbenzamide N,O-bidentate High (exact % N/A) Catalytic C–H functionalization
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide 2-ethoxyethoxy, 4-amino N,O-bidentate* Not reported Pharmaceutical intermediates

*Inferred from substituent chemistry.

Key Comparative Analyses

Directing Group Efficacy
  • Anthraquinone-based derivatives (e.g., N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide) exhibit superior chelation due to rigid planar structures and strong N,O-coordination, enabling high-yield C–H arylation (~94% yield in Ru-catalyzed reactions) .
  • Hydroxyalkyl analogs (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide) form stable five-membered metallacycles, enhancing regioselectivity in C–H activation .
Physicochemical Properties
  • Lipophilicity : Ethoxy groups increase hydrophobicity (logP ~3.5 estimated) compared to hydroxylated analogs (logP ~2.0), favoring membrane permeability in pharmaceutical contexts .
  • Thermal Stability: Anthraquinone-based benzamides exhibit higher melting points (>250°C) due to aromatic stacking, whereas ethoxyphenyl derivatives likely melt at lower temperatures (~150–180°C) .

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